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molecular formula C8H8ClFN2O B8729082 N-(5-amino-4-chloro-2-fluorophenyl)acetamide CAS No. 95635-47-5

N-(5-amino-4-chloro-2-fluorophenyl)acetamide

Cat. No. B8729082
M. Wt: 202.61 g/mol
InChI Key: YKTVZDCPECPGTG-UHFFFAOYSA-N
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Patent
US05726126

Procedure details

A mixture of 4'-chloro-2'-fluoro-5'-nitroacetanilide (35.2 g, 151 mmol), and 5% platinum on carbon (7.0 g, 20 wt/wt %) in an ethanol/tetrahydrofuran (2:1) solution is hydrogenated until 28 psi of hydrogen is taken up. The reaction mixture is then filtered, and concentrated in vacuo to give the title product as a tan solid which is identified by 1H NMR spectral analysis.
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][C:5]([NH:6][C:7](=[O:9])[CH3:8])=[C:4]([F:15])[CH:3]=1.[H][H]>[Pt].C(O)C.O1CCCC1>[NH2:12][C:11]1[C:2]([Cl:1])=[CH:3][C:4]([F:15])=[C:5]([CH:10]=1)[NH:6][C:7](=[O:9])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
35.2 g
Type
reactant
Smiles
ClC1=CC(=C(NC(C)=O)C=C1[N+](=O)[O-])F
Name
Quantity
7 g
Type
catalyst
Smiles
[Pt]
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC(=C(NC(C)=O)C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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